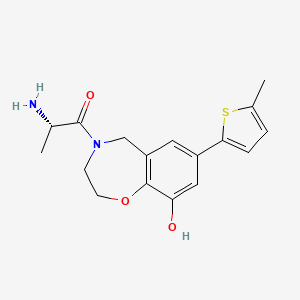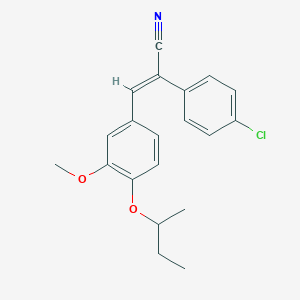![molecular formula C22H23NO3 B5322575 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid, also known as MK-0812, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent analgesic and anti-inflammatory properties. In
作用機序
The exact mechanism of action of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory and pain-related conditions.
実験室実験の利点と制限
One of the main advantages of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid for lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms underlying pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid. One area of interest is the development of novel formulations of this compound that can improve its bioavailability and reduce its potential toxicity. Another area of interest is the exploration of the potential therapeutic benefits of this compound in various inflammatory and pain-related conditions, including osteoarthritis, rheumatoid arthritis, and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成法
The synthesis of 2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid involves several steps, starting with the preparation of 1-(4-methylphenyl)cyclopropanecarboxylic acid. This intermediate is then reacted with pyrrolidine and carbonyldiimidazole to form the corresponding pyrrolidine ester. The final step involves the reaction of the pyrrolidine ester with 2-bromobenzoic acid to yield this compound.
科学的研究の応用
2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid has been extensively studied for its potential therapeutic benefits in the treatment of various inflammatory and pain-related conditions. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain.
特性
IUPAC Name |
2-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-6-8-17(9-7-15)22(11-12-22)21(26)23-13-10-16(14-23)18-4-2-3-5-19(18)20(24)25/h2-9,16H,10-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJOIDUZWPSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(C3)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5322492.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)

![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)
![3-(methylthio)-6-phenyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322534.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![ethyl 4-[2-[(3,4-dimethoxybenzoyl)amino]-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5322573.png)
![N-allyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5322582.png)
![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)